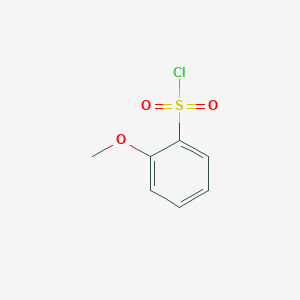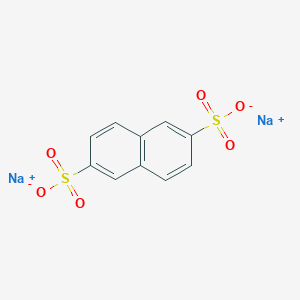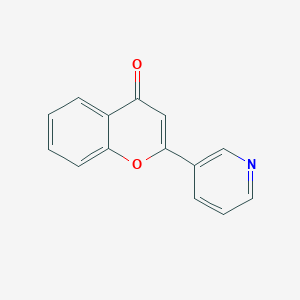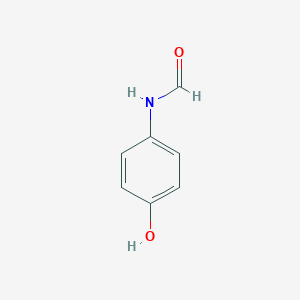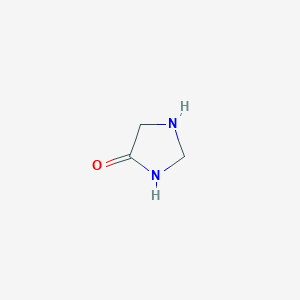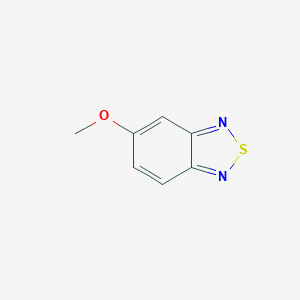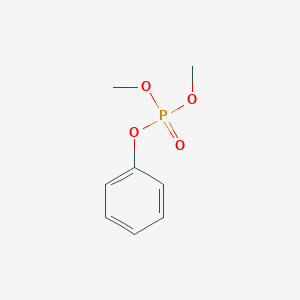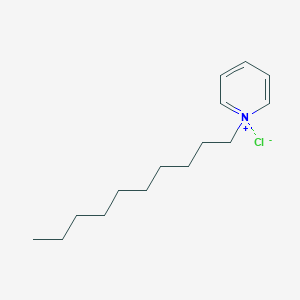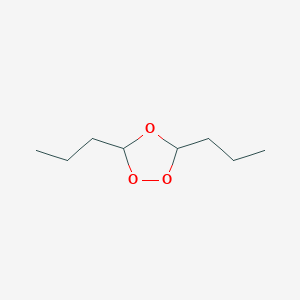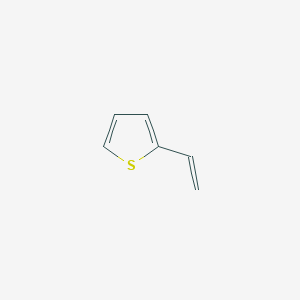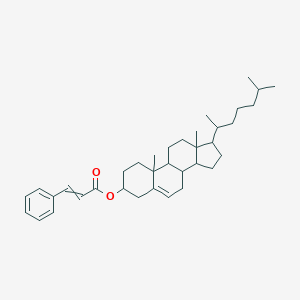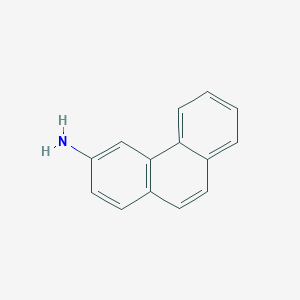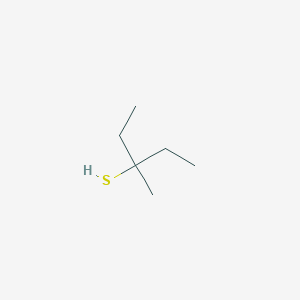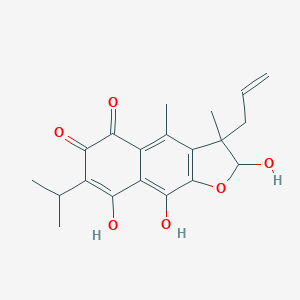
Coleon A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Coleon A is a natural product that has gained significant attention in scientific research due to its potential therapeutic properties. It is a diterpenoid compound that is extracted from the roots of the plant Coleus forskohlii.
Applications De Recherche Scientifique
Coleon A has been extensively studied for its potential therapeutic properties in various scientific research applications. It has been found to exhibit anti-inflammatory, anti-tumor, anti-microbial, and anti-oxidant properties. It has also been studied for its potential use in treating cardiovascular diseases, respiratory disorders, and metabolic disorders.
Mécanisme D'action
The mechanism of action of Coleon A involves the activation of adenylate cyclase, which leads to an increase in cyclic adenosine monophosphate (cAMP) levels in cells. This, in turn, activates protein kinase A, which regulates various cellular processes such as gene expression, cell proliferation, and differentiation.
Effets Biochimiques Et Physiologiques
Coleon A has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been found to reduce inflammation and oxidative stress in cells. Furthermore, it has been shown to regulate glucose and lipid metabolism, which makes it a potential therapeutic agent for treating metabolic disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Coleon A in lab experiments is its natural origin, which makes it a safer alternative to synthetic compounds. It is also readily available and easy to extract from Coleus forskohlii. However, one of the limitations of using Coleon A in lab experiments is its low solubility in water, which makes it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of Coleon A. One of the areas of research is the development of novel drug delivery systems that can increase the solubility and bioavailability of Coleon A. Another area of research is the identification of specific molecular targets that Coleon A can interact with to exert its therapeutic effects. Furthermore, the potential use of Coleon A in combination with other drugs for treating various diseases should be explored.
Conclusion
In conclusion, Coleon A is a natural compound that has shown promising therapeutic properties in various scientific research applications. Its mechanism of action involves the activation of adenylate cyclase, which leads to an increase in cAMP levels in cells. It exhibits various biochemical and physiological effects and has several advantages and limitations for lab experiments. The future directions for the study of Coleon A include the development of novel drug delivery systems, identification of specific molecular targets, and exploration of its potential use in combination with other drugs.
Méthodes De Synthèse
Coleon A is extracted from the roots of the plant Coleus forskohlii through various methods such as Soxhlet extraction, maceration, and steam distillation. The extracted compound is then purified using chromatographic techniques such as column chromatography, thin-layer chromatography, and high-performance liquid chromatography.
Propriétés
Numéro CAS |
1984-44-7 |
|---|---|
Nom du produit |
Coleon A |
Formule moléculaire |
C20H22O6 |
Poids moléculaire |
358.4 g/mol |
Nom IUPAC |
2,8,9-trihydroxy-3,4-dimethyl-7-propan-2-yl-3-prop-2-enyl-2H-benzo[f][1]benzofuran-5,6-dione |
InChI |
InChI=1S/C20H22O6/c1-6-7-20(5)13-9(4)11-12(17(24)18(13)26-19(20)25)14(21)10(8(2)3)15(22)16(11)23/h6,8,19,21,24-25H,1,7H2,2-5H3 |
Clé InChI |
KGPUDFRSRWIMAU-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=C(C3=C1C(C(O3)O)(C)CC=C)O)C(=C(C(=O)C2=O)C(C)C)O |
SMILES canonique |
CC1=C2C(=C(C3=C1C(C(O3)O)(C)CC=C)O)C(=C(C(=O)C2=O)C(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



